molecular formula C21H14ClN3O4 B11710377 N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

Cat. No.: B11710377
M. Wt: 407.8 g/mol
InChI Key: JRCKGBFTWDFHPG-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives. This compound is characterized by the presence of a benzoxazole ring fused with a chlorophenyl group and a nitrobenzamide moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 4-chloronitrobenzene and a suitable nucleophile.

    Formation of Nitrobenzamide Moiety: The nitrobenzamide moiety can be synthesized by the nitration of a suitable benzamide precursor using a nitrating agent such as nitric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Ammonia (NH3), thiols (R-SH).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxylamine derivatives.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging.

    Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: Inhibiting enzymes involved in critical biological processes, such as DNA replication and repair.

    Interaction with Receptors: Binding to specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    Induction of Apoptosis: Triggering programmed cell death (apoptosis) in cancer cells by activating pro-apoptotic proteins and pathways.

Comparison with Similar Compounds

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide can be compared with other similar compounds to highlight its uniqueness:

    N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-2-phenoxyacetamide: Similar structure but different functional groups, leading to variations in biological activity.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a benzoxazole ring, resulting in different chemical properties and applications.

    N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methyl-3-nitrobenzamide: Contains an oxadiazole ring, which may confer different biological activities compared to the benzoxazole derivative.

Properties

Molecular Formula

C21H14ClN3O4

Molecular Weight

407.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]-4-methyl-3-nitrobenzamide

InChI

InChI=1S/C21H14ClN3O4/c1-12-2-3-14(10-18(12)25(27)28)20(26)23-16-8-9-19-17(11-16)24-21(29-19)13-4-6-15(22)7-5-13/h2-11H,1H3,(H,23,26)

InChI Key

JRCKGBFTWDFHPG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)Cl)[N+](=O)[O-]

Origin of Product

United States

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